molecular formula C32H60N2O B8469130 7,15-Diazadispiro[5.1.5.3]hexadecane, 15-(1-oxooctadecyl)- CAS No. 51210-30-1

7,15-Diazadispiro[5.1.5.3]hexadecane, 15-(1-oxooctadecyl)-

Cat. No. B8469130
CAS RN: 51210-30-1
M. Wt: 488.8 g/mol
InChI Key: DVOJYLZUEOLPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,15-Diazadispiro[5.1.5.3]hexadecane, 15-(1-oxooctadecyl)- is a useful research compound. Its molecular formula is C32H60N2O and its molecular weight is 488.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,15-Diazadispiro[5.1.5.3]hexadecane, 15-(1-oxooctadecyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,15-Diazadispiro[5.1.5.3]hexadecane, 15-(1-oxooctadecyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51210-30-1

Product Name

7,15-Diazadispiro[5.1.5.3]hexadecane, 15-(1-oxooctadecyl)-

Molecular Formula

C32H60N2O

Molecular Weight

488.8 g/mol

IUPAC Name

1-(7,15-diazadispiro[5.1.58.36]hexadecan-15-yl)octadecan-1-one

InChI

InChI=1S/C32H60N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-30(35)34-28-31(24-19-16-20-25-31)33-32(29-34)26-21-17-22-27-32/h33H,2-29H2,1H3

InChI Key

DVOJYLZUEOLPEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CC2(CCCCC2)NC3(C1)CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 ml. 3-necked flask equipped with stirrer, condenser with drying tube, thermometer, dropping funnel and nitrogen inlet was placed a solution of 15.6 g. (0.07 moles) of 7,15-diazadispiro[5,1,5,3]hexadecane in 150 ml. of dry pyridine. Under a dry nitrogen atmosphere, the solution was cooled to 5° C with an external ice bath and a solution of 21.2 g. (0.07 moles) of stearoyl chloride in 50 ml. of hexane was added dropwise with stirring over a 20 minute period. The reaction mixture was then allowed to warm to room temperature and stir for about 16 hours. The reaction mixture was filtered and the filtrate was taken up in ether, washed well with water, then with 2N NaOH solution. The filtrate was again filtered by suction, and the ether solution dried over anhydrous sodium sulfate and concentrated to dryness under reduced pressure. The residue was recrystallized from acetonitrile, yielding colorless crystals, m.p. 56°-59° C.
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